molecular formula C11H9BrO2 B1384092 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2060042-54-6

3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B1384092
CAS No.: 2060042-54-6
M. Wt: 253.09 g/mol
InChI Key: MHMSPPNJUVPCGT-UHFFFAOYSA-N
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Description

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a high-value, polycyclic chemical scaffold designed for advanced pharmaceutical research and development. This complex indene derivative features a fused cyclopropane ring system and a bromine substituent that enhances its reactivity and potential for functionalization, making it particularly valuable in medicinal chemistry and drug discovery programs. The carboxylic acid functional group provides an essential handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship studies. The bromine atom at the 3-position serves as a versatile site for metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Negishi couplings, enabling efficient exploration of chemical space around the core scaffold. This compound's rigid, three-dimensional structure is particularly valuable in the design of novel therapeutic agents targeting central nervous system disorders, oncology, and inflammatory conditions, where its conformational restraint may improve target selectivity and metabolic stability. The compound is provided as a high-purity powder and is strictly for Research Use Only in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to use and implement appropriate engineering controls and personal protective equipment during handling.

Properties

IUPAC Name

3-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c12-6-2-1-5-3-8-9(7(5)4-6)10(8)11(13)14/h1-2,4,8-10H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMSPPNJUVPCGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the bromination of cyclopropa[a]indene-1-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, to form various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to modify the existing carboxylic acid group.

    Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized products with additional functional groups.

    Reduction: Alcohol derivatives of the original compound.

Scientific Research Applications

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid largely depends on its reactivity and the specific application. In biological systems, the bromine atom can participate in covalent bonding with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carboxylic acid group can also interact with various molecular targets, influencing pathways involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Structural and Molecular Differences

Halogenation at the 3-position introduces steric and electronic effects, influencing reactivity and stability. Below is a comparison of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Features
Parent (unsubstituted) C₁₁H₁₀O₂ 174.2 None Baseline for comparison
3-Bromo derivative (hypothetical) C₁₁H₉BrO₂ ~253.1 Br Increased molecular weight, potential for nucleophilic substitution
3-Chloro-1H...carboxylic acid C₁₁H₉ClO₂ 208.64 Cl Lower molecular weight than Br analog
3-Fluoro-1H...carboxylic acid C₁₁H₉FO₂ 192.19 F High electronegativity, enhanced stability
2-Chloro-3-fluoro...carboxylic acid C₁₁H₇ClFO₂ 227.63 Cl, F Dual halogenation; synergistic effects
4-Chloro-1H...carboxylic acid C₁₁H₉ClO₂ 208.64 Cl (4-position) Positional isomerism alters reactivity

Reactivity and Stability

  • Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and lower electronegativity compared to Cl or F make it a better leaving group, favoring nucleophilic substitution reactions. For example, the 3-bromo derivative may undergo Suzuki coupling or elimination more readily than fluoro analogs .
  • Polymerization Tendencies : Indene derivatives polymerize under acidic conditions (e.g., BF₃ catalysis) . Bromination could sterically hinder polymerization compared to smaller halogens like fluorine.
  • Thermal Stability : The parent compound degrades at >50°C . Brominated analogs may exhibit lower thermal stability due to weaker C-Br bonds compared to C-F or C-Cl bonds.

Biological Activity

3-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a chemical compound notable for its unique cyclopropane structure and bromine substitution. This compound has garnered attention in various fields including medicinal chemistry and organic synthesis due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9BrO2
  • Molar Mass : 253.09 g/mol
  • Density : 1.736 g/cm³ (predicted)
  • pKa : Approximately 4.50 (predicted)

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity. For instance:

  • Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation. The bromine atom's presence can enhance the compound's ability to form stable interactions with target proteins.
  • Case Study : A study demonstrated that derivatives of cyclopropane compounds showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could have similar effects.

Anti-inflammatory Effects

Preliminary studies suggest potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Compounds like this compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

There is emerging interest in the antimicrobial properties of this class of compounds:

  • Broad-spectrum Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi. Further research is needed to confirm the specific antimicrobial efficacy of this compound.

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Bromination : Starting from an indene derivative, bromination is performed to introduce the bromine atom.
  • Cyclopropanation : The cyclopropane structure is formed through cyclopropanation reactions.
  • Carboxylation : Finally, carboxylation introduces the carboxylic acid functional group.

Comparative Analysis

To understand the significance of this compound in comparison to other similar compounds, a comparison table is presented below:

Compound NameMolecular FormulaMolar Mass (g/mol)Biological Activity
This compoundC11H9BrO2253.09Anticancer, Anti-inflammatory
4-Bromo-1H-indole-3-carboxylic acidC9H7BrO2227.06Antimicrobial
5-Bromo-indole derivativesC8H7BrN2OVariesAnticancer

Q & A

Q. What are the recommended synthetic routes for 3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid, and how do steric/electronic factors influence cyclopropanation?

The synthesis of cyclopropane-fused indene derivatives typically involves [2+1] cyclopropanation strategies. For example, the use of brominated precursors (e.g., 6-bromo-1H-indene intermediates) can facilitate halogen-directed cyclopropanation via transition metal catalysts (e.g., Pd or Cu) . Steric hindrance from the bromine substituent at position 3 may require optimized reaction conditions (e.g., elevated temperatures or bulky ligands) to avoid incomplete ring closure. A detailed protocol should include:

  • Precursor preparation (e.g., brominated indene derivatives).
  • Cyclopropanation via carbene insertion or Simmons-Smith reactions.
  • Acidic workup to isolate the carboxylic acid moiety.
    Reference analogs like chrysanthemic acid synthesis highlight the importance of stereocontrol during cyclopropane formation .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • NMR : Key signals include:
    • ¹H NMR : Distinct splitting patterns for cyclopropane protons (δ 1.2–2.5 ppm, ABX systems) and deshielded aromatic protons (δ 6.5–8.0 ppm).
    • ¹³C NMR : Cyclopropane carbons (δ 15–25 ppm) and the carboxylic acid carbon (δ ~170 ppm).
  • X-ray crystallography : Essential for resolving stereochemistry (e.g., 1aH vs. 6aH configurations). Similar compounds (CAS 501418-06-0) were confirmed using this method .
  • HRMS : Exact mass verification (e.g., C₁₁H₁₀BrO₂ requires m/z 272.9843).

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard identification : Brominated cyclopropanes may release HBr under thermal stress. Refer to safety data sheets (SDS) of analogs (e.g., 6a-methyl-1a,6-dihydro-1H-cyclopropa[a]indene) for guidelines on PPE, ventilation, and spill management .
  • First aid : Immediate decontamination with water for skin/eye contact; consult SDS for bromine-specific protocols .

Advanced Research Questions

Q. How can stereochemical contradictions in synthetic batches be resolved?

Stereoisomer separation is critical due to the compound’s fused cyclopropane-indene system. Methods include:

  • Crystallization : Hexane/ethyl acetate mixtures can isolate trans/cis isomers, as demonstrated in chrysanthemic acid purification .
  • Chromatography : Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers.
  • Acidity-driven separation : Differential solubility of sodium salts in aqueous/organic phases (e.g., trans isomers are more acidic than cis) .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

The bromine atom at position 3 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. However, the cyclopropane ring’s strain may lead to side reactions (e.g., ring-opening). Computational studies (DFT) on analogous systems suggest that electron-withdrawing groups (e.g., -COOH) stabilize transition states during coupling . Experimental validation should include:

  • Screening Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).
  • Monitoring ring stability via in situ IR or GC-MS.

Q. How does the compound’s bioactivity compare to non-brominated analogs, and what structural modifications enhance its potency?

Bromination at position 3 increases lipophilicity and potential target binding (e.g., enzyme inhibition). For example:

  • Brominated indoles : Show enhanced antimicrobial activity vs. non-halogenated analogs .
  • Modification strategies :
    • Replace -COOH with ester prodrugs to improve membrane permeability.
    • Introduce electron-donating groups (e.g., -OCH₃) to balance electronic effects .

Data Contradiction Analysis

Q. How should conflicting reports on stereochemical stability be addressed?

Discrepancies in trans/cis isomer ratios may arise from:

  • Reaction conditions : Temperature and solvent polarity influence ring strain and isomerization (e.g., cis→trans in polar aprotic solvents) .
  • Analytical limitations : Overlapping NMR signals can misassign configurations. Use NOESY or variable-temperature NMR to clarify spatial proximity of protons .

Q. Why do synthetic yields vary significantly across studies, and how can reproducibility be improved?

Yield inconsistencies often stem from:

  • Impure precursors : Brominated indenes require rigorous purification (e.g., column chromatography) .
  • Catalyst deactivation : Trace moisture or oxygen poisons metal catalysts. Use Schlenk techniques for air-sensitive steps .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₁H₁₀BrO₂
Exact Mass272.9843 g/molCalculated
logP~2.5 (estimated via XLOGP3)
SolubilityDMSO > 10 mM; H₂O < 0.1 mM

Q. Table 2. Stereoisomer Separation Protocols

MethodConditionsOutcome
CrystallizationHexane/EtOAc (3:1), 4°C, 24 hr90% trans isomer
Chiral HPLCChiralpak AD-H, 90:10 heptane/ethanolEnantiomeric excess >99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 2
3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

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